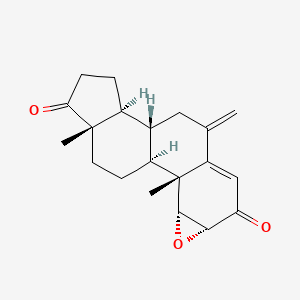
Exemestane Impurity 1
Overview
Description
Exemestane Impurity 1, also known as (2aR,3aR,3bR,3cS,5aS,8aS,8bR)-3b,5a-Dimethyl-10-methylene-3a,3b,3c,4,5,5a,7,8,8a,8b,9,10-dodecahydro-2H-cyclopenta [7,8]phenanthro [3,4-b]oxirene-2,6 (2aH)-dione , is a metabolite of Exemestane . Exemestane is used in the adjuvant treatment of hormonally-responsive breast cancer in postmenopausal women .
Molecular Structure Analysis
Exemestane Impurity 1 has a molecular formula of C20H24O3 . It is structurally related to the natural substrate androstenedione .Chemical Reactions Analysis
Exemestane, the parent compound of Exemestane Impurity 1, irreversibly binds to the active site of the enzyme resulting in permanent inhibition . It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme .Physical And Chemical Properties Analysis
The molecular weight of Exemestane Impurity 1 is 312.4 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Identification and Characterization of Degradation Products
Exemestane, a pharmaceutical ingredient, undergoes degradation under various stress conditions, producing multiple degradation products. One such product, identified as Exemestane Impurity 1 (EE-3Z), was characterized using LC-MS/MS, NMR, and IR techniques. This impurity was found to degrade in base, acidic, and oxidative conditions. The study establishes a degradation pathway for Exemestane, leading to the generation of this and other products, enhancing our understanding of the drug's stability and degradation process under different conditions (Stolarczyk et al., 2017).
Stability Indicating LC Method for Exemestane
Another study focused on developing a stability-indicating liquid chromatography (LC) method for Exemestane. This method aimed at quantifying all possible degradants of Exemestane, including its impurities. The study's goal was to ensure precise quantification and analysis of Exemestane and its degradation products, adhering to ICH guidelines (Gupta et al., 2017).
Drug Delivery System Development
Research on Exemestane also extends to drug delivery systems. For instance, a study developed a self-microemulsifying drug delivery system (SMEDDS) containing Exemestane. This research aimed at enhancing the dissolution and bioavailability of Exemestane, crucial for its effectiveness in treating conditions like breast cancer (Singh et al., 2008).
Pharmacokinetic and Pharmacodynamic Studies
Understanding the metabolism and pharmacokinetic properties of Exemestane is critical for its effective use in clinical settings. A study on the cytochrome P450-mediated metabolism of Exemestane provided insights into its metabolic pathways, which is crucial for optimizing its therapeutic efficacy and understanding potential drug interactions (Kamdem et al., 2011).
Synthesis Process Improvement
Improving the synthesis process of Exemestane is another area of research focus. A study achieved a significant improvement in the patent route for Exemestane synthesis. This enhanced the economic feasibility of producing the drug on a large scale, indicating the importance of process optimization in pharmaceutical manufacturing (Kaczmarek et al., 2012).
Mechanism of Action
Target of Action
Exemestane Impurity 1, like Exemestane, primarily targets the aromatase enzyme . This enzyme plays a crucial role in the conversion of androgens to estrogens, both in pre- and postmenopausal women .
Mode of Action
Exemestane Impurity 1 is a steroidal aromatase inactivator . It is structurally related to the natural substrate androstenedione . It irreversibly binds to the active site of the aromatase enzyme, leading to permanent inhibition . This process is also known as "suicide inhibition" .
Biochemical Pathways
The primary biochemical pathway affected by Exemestane Impurity 1 is the conversion of androgens to estrogens . By inhibiting the aromatase enzyme, it prevents the conversion of adrenal and ovarian androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues .
Pharmacokinetics
Exemestane Impurity 1, like Exemestane, is rapidly absorbed with the highest concentrations observed 1 hour after administration . The terminal half-life is approximately 8.9 hours . Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone .
Result of Action
The molecular and cellular effects of Exemestane Impurity 1’s action primarily involve the suppression of estrogen-dependent cell growth . By inhibiting the aromatase enzyme, it reduces estrogen levels, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells .
Action Environment
The action of Exemestane Impurity 1 can be influenced by environmental factors such as the presence of food and the specific formulation of the drug .
Safety and Hazards
Future Directions
Exemestane is currently used in the adjuvant treatment of hormonally-responsive breast cancer in postmenopausal women . It is recommended as an adjuvant treatment in postmenopausal women previously treated with tamoxifen . Future studies will determine the role of Exemestane in early breast cancer and lay the foundation for assessing its potential role in breast cancer prevention .
properties
IUPAC Name |
(1S,2R,3R,5R,11R,12S,16S)-2,16-dimethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-10-8-11-12-4-5-16(22)19(12,2)7-6-13(11)20(3)14(10)9-15(21)17-18(20)23-17/h9,11-13,17-18H,1,4-8H2,2-3H3/t11-,12-,13-,17-,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZFVFMOZUAEEW-XXWSGHEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C5C(C34C)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)[C@H]5[C@@H]([C@]34C)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Exemestane Impurity 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)
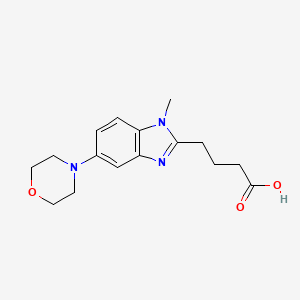
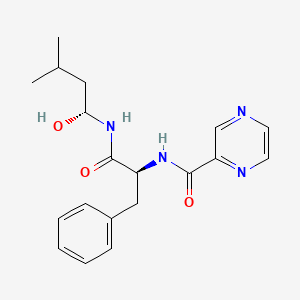


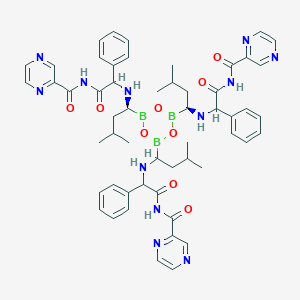
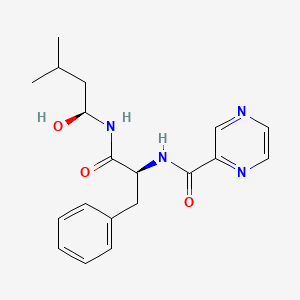


![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)


